molecular formula C15H12BrN3O B2615419 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea CAS No. 941968-57-6

1-(4-bromophenyl)-3-(1H-indol-3-yl)urea

Numéro de catalogue B2615419
Numéro CAS: 941968-57-6
Poids moléculaire: 330.185
Clé InChI: SUHWJVYRTNIMGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-bromophenyl)-3-(1H-indol-3-yl)urea, also known as BI-2536, is a small molecule inhibitor that is used in scientific research. It is a potent inhibitor of Polo-like kinase 1 (Plk1), a protein kinase that plays a critical role in cell division. BI-2536 has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

Mécanisme D'action

1-(4-bromophenyl)-3-(1H-indol-3-yl)urea works by inhibiting the activity of Plk1, which is required for proper cell division. Plk1 is involved in several stages of cell division, including the formation of the mitotic spindle and the separation of chromosomes. By inhibiting Plk1, 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea prevents the proper formation of the mitotic spindle and the separation of chromosomes, leading to cell death.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-(1H-indol-3-yl)urea has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea is its potency as a Plk1 inhibitor. It has been shown to be more effective than other Plk1 inhibitors in inhibiting the growth of cancer cells. However, one limitation of 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea is its poor solubility in water, which can make it difficult to use in certain experiments.

Orientations Futures

There are several future directions for research on 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea. One area of interest is the development of more potent and selective Plk1 inhibitors. Another area of interest is the investigation of the combination of 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea with other anti-cancer agents, such as chemotherapy drugs. Additionally, the use of 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea in combination with immunotherapy is an area of active research. Finally, the development of more water-soluble forms of 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea would be beneficial for its use in experiments.

Méthodes De Synthèse

1-(4-bromophenyl)-3-(1H-indol-3-yl)urea can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-bromophenylhydrazine with 1H-indole-3-carboxaldehyde to form 1-(4-bromophenyl)-3-(1H-indol-3-yl)hydrazine. This intermediate is then reacted with di-tert-butyl dicarbonate to form the corresponding carbamate. The final step involves the reaction of the carbamate with 1,3-diaminopropane to form 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea.

Applications De Recherche Scientifique

1-(4-bromophenyl)-3-(1H-indol-3-yl)urea has been extensively studied in scientific research due to its ability to inhibit Plk1. Plk1 is a key regulator of cell division and is overexpressed in many types of cancer. 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Propriétés

IUPAC Name

1-(4-bromophenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-10-5-7-11(8-6-10)18-15(20)19-14-9-17-13-4-2-1-3-12(13)14/h1-9,17H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHWJVYRTNIMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.